4-Aminomethyl-5-tert-butyl-furan-2-carboxylic acid hydrochloride
Overview
Description
4-Aminomethyl-5-tert-butyl-furan-2-carboxylic acid hydrochloride is a synthetic organic compound with the molecular formula C({10})H({16})ClNO(_{3}). It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a furan ring substituted with an aminomethyl group and a tert-butyl group, making it a valuable molecule for various chemical reactions and studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminomethyl-5-tert-butyl-furan-2-carboxylic acid hydrochloride typically involves multiple steps:
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Formation of the Furan Ring: : The initial step often involves the formation of the furan ring through cyclization reactions. One common method is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
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Introduction of the tert-Butyl Group: : The tert-butyl group can be introduced via Friedel-Crafts alkylation, where tert-butyl chloride reacts with the furan ring in the presence of a Lewis acid such as aluminum chloride.
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Aminomethylation: : The aminomethyl group is typically introduced through a Mannich reaction, where formaldehyde, a secondary amine, and the furan ring react to form the aminomethyl derivative.
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Carboxylation: : The carboxylic acid group is introduced through carboxylation reactions, often involving the reaction of the furan derivative with carbon dioxide under high pressure and temperature.
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Hydrochloride Formation: : Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The furan ring can undergo electrophilic substitution reactions, where various substituents can be introduced at different positions on the ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)).
Reducing Agents: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)).
Substitution Reagents: Halogens (Cl(_2), Br(_2)), nitrating agents (HNO(_3)).
Major Products
Oxidation Products: Imines, nitriles.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Halogenated furans, nitrofurans.
Scientific Research Applications
4-Aminomethyl-5-tert-butyl-furan-2-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Aminomethyl-5-tert-butyl-furan-2-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds with active site residues, while the furan ring can participate in π-π interactions, stabilizing the compound within the binding site.
Comparison with Similar Compounds
Similar Compounds
5-tert-Butyl-2-furancarboxylic acid: Lacks the aminomethyl group, making it less versatile in certain reactions.
4-Aminomethyl-2-furancarboxylic acid: Does not have the tert-butyl group, which affects its steric properties and reactivity.
2-Furancarboxylic acid: A simpler structure without the aminomethyl and tert-butyl groups, leading to different chemical behavior.
Uniqueness
4-Aminomethyl-5-tert-butyl-furan-2-carboxylic acid hydrochloride is unique due to the presence of both the aminomethyl and tert-butyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for specific synthetic applications and research studies.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-(aminomethyl)-5-tert-butylfuran-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3.ClH/c1-10(2,3)8-6(5-11)4-7(14-8)9(12)13;/h4H,5,11H2,1-3H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOBXCWAVCSSBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(O1)C(=O)O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944467-88-3 | |
Record name | 2-Furancarboxylic acid, 4-(aminomethyl)-5-(1,1-dimethylethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944467-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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